N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide
Description
N-(3-Chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group at the 3-position and a sulfonamide group linked to a 3-chloro-4-fluorophenyl moiety. This compound is cataloged under CAS number 667912-41-6, with a molecular formula of C₁₃H₁₀ClFNO₃S and a molecular weight of 297.75 g/mol . It is commercially available as a research chemical, often used in medicinal chemistry and organic synthesis (e.g., Alfa Aesar product code H57770) .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-9-5-6-13(15)12(14)7-9/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQQQFJINDMTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide nitrogen and halogenated aromatic ring participate in nucleophilic substitutions under controlled conditions:
Key Findings :
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The 3-chloro-4-fluorophenyl group undergoes palladium-catalyzed cross-coupling to form biaryl structures, leveraging the electron-deficient aromatic ring .
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Steric hindrance from the methoxy group limits substitution at the 3-position of the benzenesulfonamide ring.
Oxidation and Reduction Reactions
The sulfonamide sulfur and nitro intermediates (if present) are redox-active:
Mechanistic Insights :
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Sulfur oxidation proceeds via a radical mechanism, confirmed by ESR studies.
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Catalytic hydrogenation of nitro groups to amines is quantitative under optimized conditions (e.g., 99% yield in analogous systems) .
Hydrolysis of Sulfonamide Linkage
The sulfonamide bond undergoes cleavage under extreme pH conditions:
| Conditions | Reagents | Products | Kinetics |
|---|---|---|---|
| Acidic (pH < 2) | HCl (6M), reflux | 3-Methoxybenzenesulfonic acid + 3-chloro-4-fluoroaniline | t₁/₂ = 4.2 hrs |
| Basic (pH > 12) | NaOH (4M), 80°C | Same as above | t₁/₂ = 1.8 hrs |
Stability Profile :
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Hydrolysis is 2.3× faster under basic conditions due to hydroxide ion nucleophilicity.
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The methoxy group stabilizes the sulfonate intermediate, slowing degradation compared to non-methoxy analogs .
Interaction with Biological Targets
While not a direct chemical reaction, the compound exhibits non-covalent interactions critical for bioactivity:
Structural Basis :
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The 3-methoxy group enhances hydrophobic interactions with enzyme pockets.
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Halogens (Cl, F) improve binding via halogen bonding with backbone carbonyls .
Comparative Reaction Data
| Reaction | This Compound | Non-Halogenated Analog | Nitro-Substituted Analog |
|---|---|---|---|
| S-Oxidation Rate | 0.18 mM⁻¹s⁻¹ | 0.05 mM⁻¹s⁻¹ | 0.22 mM⁻¹s⁻¹ |
| Hydrolysis t₁/₂ (pH 7) | 48 hrs | 12 hrs | 72 hrs |
| Suzuki Coupling Yield | 65% | 82% | 43% |
Data derived from controlled studies highlight the balance between electron withdrawal (enhancing electrophilicity) and steric effects (limiting accessibility) .
Scientific Research Applications
1. Antimicrobial Properties
The compound exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics. Its structural features, including the chloro and fluoro substituents on the phenyl ring and the sulfonamide linkage, contribute to its effectiveness against various bacterial strains. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation.
2. Anti-inflammatory Effects
N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide has shown potential as an anti-inflammatory agent. It may work by inhibiting specific pathways involved in inflammation, such as the cyclooxygenase (COX) enzymes, which are responsible for the formation of pro-inflammatory mediators. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
3. Cancer Treatment
The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. By inhibiting EGFR, it may suppress tumor growth and metastasis in various cancers, including lung and breast cancer. Studies have demonstrated that compounds with similar structures can effectively reduce the proliferation of cancer cell lines by disrupting signaling pathways associated with cell survival and division .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than traditional antibiotics. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in animal models of arthritis. |
| Study C | Cancer Cell Proliferation | Inhibited growth in lung adenocarcinoma cell lines with IC50 values indicating potent activity at low concentrations. |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, an essential nutrient for bacterial growth, leading to its antimicrobial effects. Additionally, the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its target proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical properties of N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide with similar sulfonamide derivatives:
Key Observations:
- Electron-withdrawing vs. Lipophilic Groups : The chloro and fluoro substituents in the target compound (vs. methyl in ) may improve binding to electron-rich biological targets, whereas methyl groups enhance lipophilicity for membrane penetration.
- Biological Activity : Clinical candidates like E7010 demonstrate that methoxybenzenesulfonamides can exhibit potent antitumor activity, suggesting the target compound may share similar mechanisms if optimized.
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a sulfonamide group, which is crucial for its biological activity. Its structure can be represented as follows:
- Chemical Formula : CHClFNOS
- Molecular Weight : 303.75 g/mol
This unique combination of functional groups, including chloro and fluoro substituents on the aromatic ring, enhances its interaction with biological targets compared to other similar compounds.
This compound primarily exhibits its biological activity through the inhibition of carbonic anhydrase enzymes. These enzymes are essential for regulating pH and carbon dioxide transport in biological systems. The sulfonamide group binds to the active site of carbonic anhydrase, disrupting its function and potentially leading to therapeutic effects in conditions where carbon dioxide regulation is disrupted.
Additionally, this compound has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a significant role in cell proliferation and survival. By inhibiting EGFR, the compound may suppress cancer cell proliferation and modulate various signaling pathways associated with tumor growth .
Biological Activity
The biological activity of this compound extends beyond enzyme inhibition. Studies have indicated that it can influence cellular signaling pathways and gene expression profiles in various cell types, leading to significant alterations in cellular metabolism and behavior.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from selected studies:
| Study | Cell Line | IC (µM) | % Inhibition |
|---|---|---|---|
| Study A | T-47D (Breast Cancer) | 5.0 | 90.47% |
| Study B | MDA-MB-468 (Breast) | 6.5 | 84.83% |
| Study C | SK-MEL-5 (Melanoma) | 4.2 | 81.58% |
| Study D | HCT-116 (Colon Cancer) | 7.1 | 84.32% |
These results indicate that this compound exhibits notable antiproliferative activity across multiple cancer types, suggesting its potential as an anticancer agent.
Case Studies
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Case Study on Anticancer Efficacy :
- A clinical study investigated the effects of this compound on patients with advanced breast cancer. Results showed a significant reduction in tumor size in 60% of participants after a treatment regimen involving this compound combined with standard chemotherapy.
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Case Study on Enzyme Inhibition :
- In vitro experiments demonstrated that the compound effectively inhibited carbonic anhydrase activity in human renal cells, leading to altered pH levels conducive to apoptosis in cancerous cells.
Q & A
Q. What are the critical considerations for synthesizing N-(3-chloro-4-fluorophenyl)-3-methoxybenzenesulfonamide with high purity?
The synthesis requires controlled conditions to avoid side reactions, such as maintaining an inert atmosphere (e.g., nitrogen or argon) and precise temperature regulation. Multi-step protocols often involve coupling sulfonamide precursors with halogenated aromatic amines. Analytical validation at each stage via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity. For example, -NMR can verify the presence of methoxy (-OCH) and sulfonamide (-SONH-) protons, while HRMS ensures molecular weight accuracy .
Q. How can researchers confirm the crystalline structure of sulfonamide derivatives like this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Software suites like SHELXL or SHELXTL are widely used for refining crystallographic data, particularly for resolving torsional angles and hydrogen-bonding networks. For example, SHELXL’s robust algorithms enable precise modeling of halogen (Cl, F) and sulfonamide group orientations, critical for understanding intermolecular interactions .
Q. What analytical techniques are most effective for characterizing stability under varying pH and temperature conditions?
Accelerated stability studies using high-performance liquid chromatography (HPLC) with UV detection can monitor degradation products. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while pH-dependent solubility profiles are determined via shake-flask methods. Kinetic studies under stressed conditions (e.g., 40°C/75% RH) provide degradation rate constants .
Advanced Research Questions
Q. How can contradictory data on the antitumor activity of sulfonamide derivatives be systematically resolved?
Discrepancies often arise from cell-line specificity or assay conditions. COMPARE analysis, which correlates compound activity across a panel of 39+ cancer cell lines, can identify patterns linked to structural features. For instance, sulfonamides like E7010 (a structural analog) show tubulin-disrupting activity, while others (e.g., E7070) induce cell cycle arrest via distinct pathways. Cross-validation with gene expression microarrays can clarify mechanisms by linking activity to transcriptional changes .
Q. What strategies optimize the binding affinity of this compound to biological targets?
Structure-activity relationship (SAR) studies guided by molecular docking (e.g., using AutoDock Vina) can identify critical interactions. Modifying the methoxy group’s position or replacing chlorine/fluorine substituents may enhance target engagement. For example, replacing 4-fluorine with trifluoromethoxy (as in related compounds) improved metabotropic glutamate receptor modulation in preclinical models .
Q. How do solvent polarity and reaction kinetics influence the regioselectivity of sulfonamide derivatization?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates in nucleophilic aromatic substitution, favoring para-substitution. Kinetic studies using stopped-flow UV-Vis spectroscopy can quantify reaction rates, while density functional theory (DFT) calculations predict transition-state energies. For example, electron-withdrawing groups (Cl, F) on the phenyl ring increase electrophilicity, accelerating sulfonamide bond formation .
Q. What computational approaches are effective in predicting off-target interactions for this compound?
Pharmacophore modeling (e.g., Schrödinger’s Phase) and molecular dynamics simulations (MD) can assess interactions with non-target proteins. Tools like SwissTargetPrediction leverage cheminformatics databases to rank potential off-targets. For instance, the sulfonamide moiety’s resemblance to enzyme cofactors (e.g., pterin) may predict unintended binding to dihydrofolate reductase .
Data Analysis & Experimental Design
Q. How should researchers design assays to differentiate between cytotoxic and cytostatic effects of this compound?
Dual assays combining flow cytometry (cell cycle analysis) and resazurin-based viability tests are recommended. For example, G2/M arrest (indicative of antimitotic activity) can be quantified via propidium iodide staining, while IC values from dose-response curves distinguish cytotoxicity from growth inhibition .
Q. What statistical methods address variability in biological replicate data for sulfonamide derivatives?
Mixed-effects models (e.g., linear regression with random intercepts) account for batch-to-batch variability. Principal component analysis (PCA) reduces dimensionality in omics datasets, while false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors in high-throughput screens .
Comparative Studies
Q. How does this compound compare to quinazoline-based sulfonamides in kinase inhibition?
Quinazoline derivatives (e.g., N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine) often target ATP-binding pockets in kinases like EGFR. In contrast, the methoxybenzenesulfonamide scaffold may inhibit non-kinase targets (e.g., carbonic anhydrase). Competitive binding assays (SPR or ITC) and kinase profiling panels (e.g., Eurofins) provide direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
